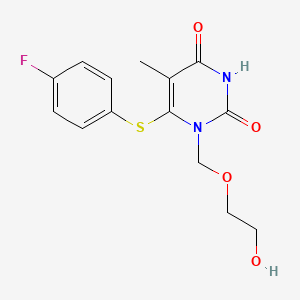

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a derivative of the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) family, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 reverse transcriptase (RT). Structurally, it features:

- N-1 substitution: A (2-hydroxyethoxy)methyl group, a hallmark of HEPT derivatives that enhances solubility and binding to the NNRTI pocket .

- C-6 substitution: A 4-fluorophenylthio group, introducing electronegativity and steric effects compared to unsubstituted or methyl-substituted phenyl rings .

- C-5 substitution: A methyl group inherent to thymine, distinguishing it from analogs with bulkier substituents (e.g., ethyl, isopropyl) .

HEPT derivatives inhibit HIV-1 replication by binding to an allosteric site on RT, inducing conformational changes that disrupt enzymatic activity . The compound’s design reflects efforts to optimize antiviral potency and resistance profiles through strategic substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of the fluorophenyl thioether intermediate. This intermediate is then reacted with a thymine derivative under specific conditions to yield the final product. Common reagents used in these reactions include thiophenols, halogenated thymine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving nucleic acid interactions and modifications.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets, such as enzymes or nucleic acids. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, while the modified thymine base can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Antiviral Activity

The antiviral activity of HEPT derivatives is highly dependent on substitutions at C-6 (phenylthio group) and C-5 (pyrimidine backbone) . Key comparisons include:

C-6 Substitutions

C-5 Substitutions

Key Insights :

- C-6 Fluorine : The 4-fluoro substitution may reduce metabolic degradation compared to methyl groups but lacks the steric bulk of 3,5-dimethylphenylthio, which significantly boosts activity .

- N-1 Modifications : While the target compound retains the (2-hydroxyethoxy)methyl group, replacing it with benzyloxymethyl (as in Compound 31, EC50 = 0.088 µM) increases hydrophobicity and potency .

Resistance Profiles

Resistance mutations in HIV-1 RT vary depending on the HEPT derivative’s structure:

Key Insight : The 4-fluorophenylthio group may select for unique mutations, but cross-resistance with other NNRTIs is probable due to overlapping binding sites.

Quantitative Structure-Activity Relationship (QSAR) Insights

- Hydrophobicity (logP): Derivatives with higher logP at C-6 (e.g., 3,5-dimethylphenylthio) show improved activity due to enhanced hydrophobic interactions .

- Steric Effects: Bulky C-5 substituents (ethyl, isopropyl) increase steric complementarity with the NNRTI pocket, explaining their nanomolar efficacy .

Biological Activity

The compound 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine , also known by its CAS number 125056-65-7, is a derivative of thymine that has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C14H15FN2O2S

- Molecular Weight : 288.35 g/mol

- Structural Features :

- A fluorophenyl group at the 4-position.

- A thioether linkage.

- A hydroxyethoxy side chain at the 1-position.

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against HIV and other viral pathogens.

- HIV Activity : The compound has demonstrated an EC50 value of 3.98 μM against HIV type-1, indicating potent antiviral effects with a therapeutic index (CC50/EC50) exceeding 105.25 , suggesting low cytotoxicity relative to its antiviral efficacy .

- Tobacco Mosaic Virus (TMV) : It also shows promising results against TMV with an EC50 of 58.7 μg/mL , highlighting its potential as a broad-spectrum antiviral agent .

The biological activity of this compound can be attributed to its ability to interfere with viral replication processes. The fluorophenyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with viral components.

Cytotoxicity Studies

In cytotoxicity assessments, the compound's CC50 value was measured to determine its safety profile:

| Compound | CC50 (μM) | EC50 (μM) | Therapeutic Index (CC50/EC50) |

|---|---|---|---|

| This compound | >420 | 3.98 | >105.25 |

This table summarizes the favorable therapeutic index, indicating that the compound is significantly less toxic than effective against HIV.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the phenyl ring and side chains can significantly impact biological activity. For instance:

- Substitutions at the C-6 position on the phenyl ring have been shown to enhance antiviral potency.

- The presence of electron-withdrawing groups such as fluorine increases activity against HIV by stabilizing interactions with viral enzymes .

Study on Antiviral Efficacy

In a study published in MDPI, various analogs of thymine derivatives were tested for their antiviral properties. The results indicated that compounds structurally similar to this compound exhibited varying degrees of effectiveness against different viruses, reinforcing the importance of structural modifications in enhancing biological activity .

Clinical Implications

Given its promising antiviral profile, this compound could serve as a lead candidate for further development in clinical settings targeting viral infections, particularly in populations resistant to current therapies.

Properties

CAS No. |

125056-65-7 |

|---|---|

Molecular Formula |

C14H15FN2O4S |

Molecular Weight |

326.35 g/mol |

IUPAC Name |

6-(4-fluorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H15FN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20) |

InChI Key |

QRXISDLQGURSFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.